molecular formula C21H18N4O3S B2855688 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034463-06-2

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2855688
CAS RN: 2034463-06-2
M. Wt: 406.46
InChI Key: VWJAGFFKFFSNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound with potential applications in scientific research. It is a quinazoline derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Additionally, it may act by modulating neurotransmitter levels in the brain, which could have potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to have potential anti-inflammatory and neuroprotective effects. Additionally, it has been shown to modulate neurotransmitter levels in the brain, which could have potential therapeutic effects for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one in laboratory experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, which could be useful for studying cancer cell growth and potential therapies. Additionally, its potential as a therapeutic agent for neurological disorders could be useful for studying the underlying mechanisms of these disorders and potential treatments. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one. One direction is to further investigate its potential as an anticancer agent, and to study its effects on cancer cell growth in vivo. Another direction is to investigate its potential as a therapeutic agent for neurological disorders, and to study its effects on neurotransmitter levels and neuronal function in vivo. Additionally, further studies are needed to fully understand its mechanism of action, which could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has been reported in the literature using various methods. One method involves the reaction of 2-(2-bromoethyl)thiophene with isoxazole-5-carboxylic acid in the presence of triethylamine to form 5-(2-bromoethyl)isoxazole-3-carboxylic acid. This intermediate is then reacted with piperidine-3-carboxylic acid in the presence of EDCI and HOBt to form 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one.

Scientific Research Applications

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

3-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c26-20-15-6-1-2-7-16(15)22-13-25(20)14-5-3-9-24(12-14)21(27)17-11-18(28-23-17)19-8-4-10-29-19/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJAGFFKFFSNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

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